N'-cyclohexyl-N-(2-methylpropyl)oxamide

Description

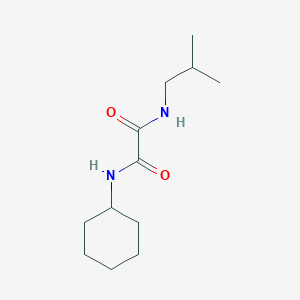

N'-Cyclohexyl-N-(2-methylpropyl)oxamide is a substituted oxamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other. The oxamide backbone (-C(O)-NH-NH-C(O)-) provides a rigid framework, while the substituents modulate its physical, chemical, and biological properties. This compound is part of a broader class of oxamides, which are widely studied for applications in medicinal chemistry, material science, and coordination chemistry due to their ability to form hydrogen bonds and metal complexes .

In contrast, the isobutyl group offers moderate branching, balancing solubility in polar and nonpolar solvents.

Properties

IUPAC Name |

N'-cyclohexyl-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(2)8-13-11(15)12(16)14-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNGODVBSBXWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367245 | |

| Record name | N'-cyclohexyl-N-(2-methylpropyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-57-6 | |

| Record name | N'-cyclohexyl-N-(2-methylpropyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(2-methylpropyl)oxamide typically involves the reaction of cyclohexylamine with 2-methylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine + Oxalyl Chloride: This step involves the formation of cyclohexyl isocyanate.

Cyclohexyl Isocyanate + 2-Methylpropylamine: The cyclohexyl isocyanate reacts with 2-methylpropylamine to form N’-cyclohexyl-N-(2-methylpropyl)oxamide.

Industrial Production Methods

In an industrial setting, the production of N’-cyclohexyl-N-(2-methylpropyl)oxamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(2-methylpropyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxamide group into amines.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted oxamides with different functional groups.

Scientific Research Applications

N’-cyclohexyl-N-(2-methylpropyl)oxamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-(2-methylpropyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Solubility: Increased alkyl substitution (e.g., tetraethyloxamide) enhances solubility in nonpolar solvents, whereas aromatic substituents (e.g., 2-phenylethyl) favor organic phases. The cyclohexyl-isobutyl combination offers intermediate polarity .

- Thermal Stability : Unsubstituted oxamide decomposes near 419°C, while alkylated derivatives melt at lower temperatures due to disrupted hydrogen bonding. This compound likely exhibits moderate thermal stability .

Reactivity and Functional Comparisons

- Coordination Chemistry : Oxamides with electron-donating groups (e.g., pyridylmethyl) form stable metal complexes. The cyclohexyl-isobutyl derivative may exhibit weaker coordination due to steric shielding of the amide nitrogens .

- Biological Activity: N'-Cyclohexyl-N-(3-(4-dimethylaminophenyl)propyl)oxamide () shows neuroprotective effects, attributed to the dimethylaminophenyl group. In contrast, the cyclohexyl-isobutyl analog may lack this moiety’s electronic effects but could improve blood-brain barrier penetration due to higher lipophilicity . The cyclohexyl variant’s bulk may alter target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.